1-Benzyl-2-chloromethyl-1H-benzoimidazole
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzyl-2-chloromethyl-1H-benzoimidazole derivatives involves several steps, including the initial formation of 2-chloromethylbenzimidazole, followed by reactions with various agents to introduce the benzyl group. One method described involves reacting 2-chloromethylbenzimidazole with ethylchloroformate, then treating with trimethyl phosphite and hydrolyzing with aqueous HBr to obtain the desired product (Sánchez-Moreno et al., 2003).
Molecular Structure Analysis
Structural studies of similar compounds like 2-chloromethyl-1H-benzimidazole hydrochloride have been performed extensively by X-ray crystallography, (1)H NMR, FT-IR, UV/vis, and elemental analysis. These studies reveal a monoclinic space group with an infinite chain structure through intermolecular hydrogen bonds (Abdel Ghani & Mansour, 2012).
Chemical Reactions and Properties
1-Benzyl-2-chloromethyl-1H-benzoimidazole participates in various chemical reactions, including nucleophilic substitution and coupling reactions. Its reactivity has been explored in the synthesis of azoimidazoles, where it reacts under refluxing conditions with RuCl3 in ethanol (Misra et al., 1998).
Physical Properties Analysis
The physical properties of 1-Benzyl-2-chloromethyl-1H-benzoimidazole derivatives, such as melting points and solubility, can be inferred from closely related compounds. For example, the melting synthesis of 2-arylmethyl-1H-benzoimidazoles suggests simple operation, short reaction times, and green synthesis characteristics, implying stable and manageable physical properties (Shuqin, 2012).
Scientific Research Applications
Antifungal Activity
1-Benzyl-2-chloromethyl-1H-benzoimidazole has been utilized in the synthesis of compounds with notable antifungal properties. A study demonstrated the synthesis of compounds from 2-chloromethyl-1H-benzoimidazole which exhibited excellent antifungal activity, surpassing that of the control fungicide carbendazim. These compounds were effective against various fungal pathogens such as Botrytis cinerea, Sclerotinia sclerotiorum, and Beans sclerotia (Zhou et al., 2013).
Catalytic Applications
Research on organometallic chemistry has shown that 1-Benzyl-2-chloromethyl-1H-benzoimidazole can be used to create unsymmetrical bidentate chalcogen ligands. These ligands, having unique combinations of chalcogenoether and chalcogenone donor sites, can be used in the catalytic activation of transfer hydrogenation (Sharma et al., 2014).
Photoluminescent Properties
This compound has been employed in the design and synthesis of novel cyclometalated ligands, such as 1-benzyl-2-phenyl-1H-benzoimidazole. These ligands are used to synthesize phosphorescent iridium complexes with suppressed phosphorescent concentration quenching, showing potential for use in non-doped electrophosphorescence devices (Zhang et al., 2013).
Antimicrobial Activity
A study focused on synthesizing derivatives of 2-chloromethyl-1H-benzoimidazole, which were then evaluated for their antimicrobial activities. The derivatives showed significant effectiveness against various bacteria and fungi, indicating the potential of 1-Benzyl-2-chloromethyl-1H-benzoimidazole derivatives in antimicrobial applications (El-Meguid, 2014).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-2-(chloromethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZSIAPQGBFRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340306 | |
Record name | 1-Benzyl-2-chloromethyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-chloromethyl-1H-benzoimidazole | |
CAS RN |
7192-00-9 | |
Record name | 1-Benzyl-2-chloromethyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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